N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide

Catalog No.
S12426839
CAS No.
302918-21-4
M.F
C25H29BrN4O3
M. Wt
513.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)p...

CAS Number

302918-21-4

Product Name

N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide

Molecular Formula

C25H29BrN4O3

Molecular Weight

513.4 g/mol

InChI

InChI=1S/C25H29BrN4O3/c1-2-3-4-5-6-7-14-33-21-11-8-18(9-12-21)22-16-23(29-28-22)25(32)30-27-17-19-15-20(26)10-13-24(19)31/h8-13,15-17,31H,2-7,14H2,1H3,(H,28,29)(H,30,32)/b27-17+

InChI Key

NRZQUBJJNGJQIW-WPWMEQJKSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O

N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound characterized by its unique molecular structure, which includes a brominated phenolic group and a pyrazole moiety. Its molecular formula is C22H26BrN3O3C_{22}H_{26}BrN_3O_3, and it has a molecular weight of approximately 444.37 g/mol. The compound is notable for its potential applications in medicinal chemistry and material science due to its diverse functional groups that can engage in various

, including:

  • Condensation Reactions: The formation of the hydrazone linkage from the reaction between the hydrazine derivative and the aldehyde component (5-bromo-2-hydroxybenzaldehyde).
  • Substitution Reactions: The bromine atom on the aromatic ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The compound may be reduced to yield derivatives with altered biological activity or solubility properties.

These reactions are significant for modifying the compound's properties and enhancing its biological efficacy.

N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide exhibits promising biological activities, particularly in:

  • Antimicrobial Properties: Initial studies suggest that this compound may possess antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Effects: Compounds with similar structures have shown potential in reducing inflammation, indicating that this compound may also exhibit such properties.
  • Anticancer Activity: Preliminary data suggest that pyrazole derivatives can inhibit cancer cell proliferation, making this compound a candidate for further investigation in cancer therapy.

The synthesis of N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves the following steps:

  • Preparation of 5-bromo-2-hydroxybenzaldehyde: This can be achieved through bromination of 2-hydroxybenzaldehyde.
  • Formation of the Pyrazole Ring: The pyrazole moiety is synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Condensation Reaction: The aldehyde reacts with the hydrazine to form the hydrazone linkage, resulting in the final product.

These synthetic routes allow for variations that can yield different derivatives with potentially enhanced properties.

The applications of N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide include:

  • Pharmaceutical Development: Its potential antimicrobial and anticancer activities make it a candidate for drug development.
  • Material Science: The compound could be utilized in creating novel materials with specific electronic or optical properties due to its unique structural features.
  • Biochemical Research: As a reagent, it may be useful in studying biochemical pathways involving pyrazole derivatives.

Interaction studies are crucial for understanding how N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide interacts with biological macromolecules. These studies typically focus on:

  • Binding Affinity: Determining how strongly the compound binds to target proteins or enzymes.
  • Mechanism of Action: Investigating how the compound affects cellular processes, which can elucidate its therapeutic potential.
  • Toxicity Assessment: Evaluating the safety profile of the compound through in vitro and in vivo studies.

Several compounds share structural similarities with N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide. These include:

Compound NameMolecular FormulaNotable Features
N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-2-(2,4-dibromo-6-isopropyl-3-methylphenoxy)acetohydrazideC20H19BrClN3O3Contains multiple halogen substitutions
N'-(4-bromobenzylidene)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]amineC20H19BrN4OFeatures a benzimidazole moiety
N'[(5-bromo-2-furyl)methylene]-2-(3-bromophenoxy)acetohydrazideC16H14BrN3O3Incorporates a furan ring structure

Uniqueness

The uniqueness of N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide lies in its specific combination of brominated phenolic and octyloxy substituents along with the pyrazole framework, which may enhance its biological activity compared to other similar compounds. This combination could lead to unique interactions within biological systems, warranting further research into its potential applications.

Condensation Reactions for Schiff Base Formation

The formation of the Schiff base linkage in N'-(5-bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide relies on the condensation of a hydrazide with an aldehyde. Specifically, the carbohydrazide moiety at the pyrazole’s 3-position reacts with 5-bromo-2-hydroxybenzaldehyde under acid- or base-catalyzed conditions. This reaction typically proceeds via nucleophilic attack of the hydrazide’s terminal amine on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond (C=N).

Key factors influencing this step include:

  • Catalyst selection: Acidic catalysts (e.g., acetic acid) protonate the carbonyl oxygen, enhancing electrophilicity, while basic conditions deprotonate the hydrazide, increasing nucleophilicity.
  • Solvent effects: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) stabilize intermediates and improve reaction homogeneity. For instance, CuCl-catalyzed reactions in DMSO achieved 86% yield in pyrazole derivatization.
  • Temperature: Moderate heating (60–80°C) accelerates imine formation without promoting side reactions like aldol condensation.

In the target compound, the electron-withdrawing bromo and hydroxy groups on the benzaldehyde moiety enhance electrophilicity, facilitating nucleophilic attack by the hydrazide. The reaction’s success is confirmed via infrared (IR) spectroscopy, where the disappearance of the carbonyl stretch (~1680 cm⁻¹) and the emergence of a C=N stretch (~1600 cm⁻¹) validate Schiff base formation.

Optimization of Hydrazide-Pyrazole Coupling Protocols

Coupling the hydrazide group to the pyrazole core requires precise control to avoid side products. The synthesis of 5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide involves:

  • Formation of the pyrazole ring: Cyclocondensation of β-keto esters with hydrazine derivatives under refluxing ethanol.
  • Carbohydrazide introduction: Reaction of the pyrazole-3-carbonyl chloride with hydrazine hydrate in tetrahydrofuran (THF), yielding the carbohydrazide intermediate.

Optimization challenges include:

  • Minimizing isomerization: The use of coupling agents like ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) ensures regioselective amide bond formation without racemization. For example, EDCI/HOBt-mediated coupling in achieved >80% yield for analogous hydrazide-pyrazole hybrids.
  • Solvent selection: Non-polar solvents (e.g., dichloromethane) reduce side reactions but may hinder solubility, whereas polar solvents (e.g., DMF) improve reagent interaction at the cost of potential over-functionalization.
  • Temperature and time: Room-temperature reactions over 12–24 hours balance completion and byproduct formation.

A representative protocol for the target compound involves reacting 5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbonyl chloride with hydrazine hydrate in THF at 0°C, followed by gradual warming to 25°C. The intermediate is then purified via recrystallization from ethanol.

Role of Electron-Donating/Withdrawing Substituents in Cyclization

The substituents on the pyrazole and benzaldehyde moieties critically influence cyclization efficiency and product stability:

  • Electron-donating groups (EDGs): The 4-(octyloxy)phenyl group at the pyrazole’s 5-position donates electron density via resonance, stabilizing the pyrazole ring during cyclization. This enhances reaction rates but may reduce electrophilicity at the coupling site.
  • Electron-withdrawing groups (EWGs): The 5-bromo and 2-hydroxy groups on the benzaldehyde moiety withdraw electron density, increasing the aldehyde’s electrophilicity and accelerating Schiff base formation. However, excessive EWGs (e.g., nitro) can deactivate the ring, complicating subsequent functionalization.

Table 1: Substituent Effects on Cyclization Efficiency

Substituent TypePositionImpact on Reaction RateProduct Stability
EDG (octyloxy)Pyrazole C5↑ Rate due to resonance↑ Stabilization
EWG (Br, OH)Benzaldehyde↑ Rate via induction↓ Solubility

The hydroxy group at the benzaldehyde’s 2-position facilitates intramolecular hydrogen bonding with the adjacent imine nitrogen, further stabilizing the Schiff base. This interaction is evident in the compound’s crystalline structure, where planar alignment of the pyrazole and benzylidene moieties is observed.

XLogP3

6.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

512.14230 g/mol

Monoisotopic Mass

512.14230 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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